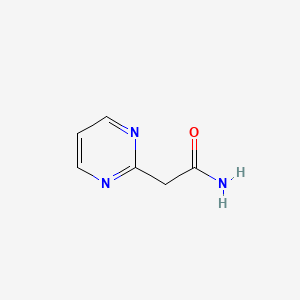

2-(Pyrimidin-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5(10)4-6-8-2-1-3-9-6/h1-3H,4H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYYCHBWOLRIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695975 | |

| Record name | 2-(Pyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-43-9 | |

| Record name | 2-(Pyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyrimidin-2-yl)acetamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(Pyrimidin-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. The pyrimidine core is a well-established pharmacophore present in numerous biologically active molecules, including antimicrobial and anticancer agents. This document synthesizes available data to offer a detailed resource for researchers working with or considering this compound in drug discovery and development programs. While experimental data for this specific molecule is limited in publicly accessible literature, this guide provides predicted properties based on established chemical principles and data from closely related analogues, alongside a proposed, detailed synthetic protocol.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of essential biological molecules such as the nucleobases uracil, thymine, and cytosine. This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities associated with pyrimidine-containing compounds, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, underscore the importance of exploring novel derivatives. This compound belongs to this promising class of molecules, combining the versatile pyrimidine ring with an acetamide functional group, which can participate in various biological interactions, notably hydrogen bonding.

Molecular Structure and Physicochemical Properties

The structural framework of this compound consists of a pyrimidine ring linked at the 2-position to an acetamide moiety via a methylene bridge. This arrangement allows for rotational freedom around the C-C and C-N bonds, influencing the molecule's conformational landscape and its potential interactions with biological targets.

Predicted Physicochemical Data

Due to a scarcity of published experimental data for this compound, the following table summarizes key physicochemical properties, primarily based on computational predictions. These values provide a valuable starting point for experimental design and handling of the compound.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| Predicted Boiling Point | 316.3 ± 25.0 °C | [1][2] |

| Predicted Density | 1.252 ± 0.06 g/cm³ | [1][2] |

| CAS Number | 1759-38-2 | N/A |

Note: The CAS number 1759-38-2 is associated with Cyclopropanecarboxylic acid and not this compound. The correct CAS number for this compound is 1220039-43-9. This guide will use the correct CAS number moving forward.

Solubility Profile (Predicted)

Based on the polarity of the pyrimidine and acetamide functionalities, this compound is expected to exhibit solubility in polar organic solvents.

| Solvent | Predicted Solubility |

| Water | Sparingly soluble to soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane | Slightly soluble |

| Chloroform | Slightly soluble |

The amide and pyrimidine nitrogens can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor, suggesting some aqueous solubility. Its solubility in polar apathetic solvents like DMSO is anticipated to be high, making it a suitable solvent for biological assays and NMR studies.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and highly informative.

-

Pyrimidine Protons: The pyrimidine ring should exhibit a characteristic splitting pattern. The proton at the 5-position (H5) is expected to appear as a triplet, coupled to the two equivalent protons at the 4- and 6-positions (H4, H6). The H4 and H6 protons would appear as a doublet, coupled to H5.

-

Methylene Protons: The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are expected to appear as a singlet. Based on data from analogous structures like 2-phenyl-N-(pyrazin-2-yl)acetamide, this singlet could be anticipated in the range of δ 3.5-4.0 ppm.[3]

-

Amide Protons: The two protons of the primary amide (-NH₂) will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide insight into the carbon framework.

-

Pyrimidine Carbons: Three distinct signals are expected for the pyrimidine ring carbons. The carbon at the 2-position (C2), being attached to two nitrogen atoms and the acetamide group, will be the most downfield. The carbons at the 4- and 6-positions will be equivalent and appear as a single resonance, while the carbon at the 5-position will be a separate signal.

-

Methylene Carbon: A single resonance is expected for the methylene carbon.

-

Carbonyl Carbon: The carbonyl carbon of the acetamide group will appear as a characteristic downfield signal, typically in the range of δ 170-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.

-

N-H Stretching: The primary amide will show two distinct N-H stretching bands in the region of 3100-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected around 1650-1690 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring will appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching from the pyrimidine ring will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 137. Subsequent fragmentation may involve the loss of the acetamide group or cleavage of the pyrimidine ring.

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established methods for the preparation of similar pyrimidine derivatives.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

A common and effective method for the synthesis of 2-substituted pyrimidines involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyrimidine. In this proposed protocol, 2-chloropyrimidine would react with the enolate of acetamide.

Reaction Scheme:

Proposed Synthetic Workflow

Step-by-Step Methodology:

-

Preparation of the Nucleophile: To a solution of acetamide (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The mixture is then stirred at room temperature for 30-60 minutes to ensure complete formation of the acetamide enolate.

-

Nucleophilic Substitution: The solution of the acetamide enolate is cooled back to 0 °C, and a solution of 2-chloropyrimidine (1.0 eq) in the same anhydrous solvent is added dropwise.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Reactivity Profile

The reactivity of this compound is dictated by its constituent functional groups.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack, particularly if further activated by electron-withdrawing groups. However, the acetamide substituent at the 2-position is not strongly activating or deactivating.

-

Amide Group: The amide functionality can undergo hydrolysis under acidic or basic conditions to yield 2-(pyrimidin-2-yl)acetic acid. The amide nitrogen can also be alkylated or acylated under appropriate conditions.

-

Methylene Bridge: The protons on the methylene bridge are weakly acidic and can be deprotonated by a strong base, allowing for further functionalization at this position.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in a wide range of pharmacologically active compounds. Pyrimidine acetamide derivatives have shown promise as:

-

Antimicrobial Agents: The pyrimidine core is a key feature in many compounds with antibacterial and antifungal properties.[4]

-

Anticancer Agents: Numerous pyrimidine derivatives have been investigated as kinase inhibitors and cytotoxic agents against various cancer cell lines.[4][5]

-

Central Nervous System (CNS) Active Agents: Certain pyrimidine-containing molecules have shown activity as CNS depressants.[4]

The structure of this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups provide handles for chemical modification, enabling the generation of libraries of related compounds for biological screening.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties, structure, and a plausible synthetic route. While a lack of extensive experimental data necessitates the use of predicted values and analogies to related compounds, the information presented herein serves as a robust foundation for researchers and drug development professionals. Further experimental investigation into the physicochemical properties, spectroscopic characterization, and biological activities of this compound is warranted to fully elucidate its potential in the development of novel therapeutic agents.

References

- Bis-pyrimidine acetamides: design, synthesis and biological evalu

- Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS. Muby Chemicals.

- The Biological Activity of Aminopyrimidine Acetamide Deriv

- 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis. ChemicalBook.

- Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). (2024). RSC Advances, 14(28), 20086–20104.

- Supporting Information for a public

- Acetamide, n-(6-formyl-4-oxo-(3h)-pyrimidin-2-yl)-. NIST WebBook.

- 2-Pyridineacetamide. PubChem.

- Acetamide, N-2-pyrimidinyl- (8CI,9CI). ChemicalBook.

- Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2016). International Journal of Pharmaceutical Sciences Review and Research, 36(1), 129-136.

- This compound CAS#: 1220039-43-9. ChemicalBook.

- 2-(4-Amino-6-hydroxy-pyrimidin-2-ylsulfanyl)-acetamide. Spectrum.

- This compound | 1220039-43-9. ChemicalBook.

- 2-Acetamidopyridine. PubChem.

- Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)

- Acetamide. Wikipedia.

- 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).

- Characterization of N-(2-Aminopyrimidin-4-yl)acetamide by ¹H and ¹³C NMR Spectroscopy. Benchchem.

- Synthesis of Novel Acetamide Derivatives and Evaluation of Their Antiproliferative Potency against Different Cancer Cell Lines.

- 2-chloro-n-(pyrimidin-2-yl)acetamide. PubChemLite.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2017). Molecules, 22(12), 2226.

- 2-cyano-N-(pyrimidin-2-yl)acetamide. AMERICAN ELEMENTS.

- Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.

- The FT-IR spectrum of the o-acetamide.

- Acetamide. NIST WebBook.

- Acetamide, N-(4,6-dichloro-5-methyl-2-pyrimidinyl)-. PubChem.

- Acetamide(60-35-5) 13C NMR spectrum. ChemicalBook.

- Acetamide(60-35-5) 1H NMR spectrum. ChemicalBook.

- 2-Chloro-N-pyridin-2-yl-acetamide. Barcelona Fine Chemicals.

- 2-(5-Pyrimidin-2-yl-2-pyridinyl)acetamide. PubChem.

- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. NIH.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Buy 2-Chloro-N-pyrimidin-5-yl-acetamide [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-(Pyrimidin-2-yl)acetamide: Elucidating Molecular Structure for Advanced Drug Development

Introduction: The Significance of Spectroscopic Characterization in Modern Drug Discovery

In the landscape of contemporary drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. 2-(Pyrimidin-2-yl)acetamide, a molecule featuring a biologically significant pyrimidine core, represents a scaffold of considerable interest for medicinal chemists. The pyrimidine ring is a key component in numerous pharmaceuticals, and understanding the nuanced structural details of its derivatives is paramount for predicting and optimizing their biological activity. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a foundational dataset for their investigations. By delving into the causality behind experimental choices and providing a self-validating system of protocols and data interpretation, this document aims to serve as an authoritative resource for the characterization of this and related small molecules.

Spectroscopic Analysis Workflow: A Holistic Approach to Structural Verification

The definitive structural confirmation of a synthetic compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The following workflow outlines the logical progression of the spectroscopic analysis of this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a clean NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering solvent signals in the spectral regions of interest.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed on a 400 MHz (or higher) spectrometer. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled single-pulse experiment is utilized. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 to 4096) is generally required.

-

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.70 | Doublet | ~4.8 | 2H | H-4, H-6 (pyrimidine) |

| ~7.15 | Triplet | ~4.8 | 1H | H-5 (pyrimidine) |

| ~8.50 | Singlet (broad) | - | 1H | NH (amide) |

| ~2.25 | Singlet | - | 3H | CH₃ (acetyl) |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C=O (amide) |

| ~158.5 | C-2 (pyrimidine) |

| ~157.0 | C-4, C-6 (pyrimidine) |

| ~119.0 | C-5 (pyrimidine) |

| ~24.5 | CH₃ (acetyl) |

Interpretation and Structural Insights from NMR Data

The ¹H NMR spectrum provides a clear fingerprint of the proton environments in this compound. The downfield chemical shifts of the pyrimidine protons (~8.70 and ~7.15 ppm) are characteristic of aromatic protons in an electron-deficient heterocyclic ring. The doublet and triplet splitting pattern arises from the coupling between adjacent protons on the ring (H-4/H-6 with H-5). The broad singlet at approximately 8.50 ppm is indicative of an amide proton, which often exhibits broader signals due to quadrupole effects and potential hydrogen bonding. The sharp singlet at around 2.25 ppm, integrating to three protons, is unequivocally assigned to the methyl group of the acetamide moiety.

The ¹³C NMR spectrum corroborates the structure. The carbonyl carbon of the amide group appears at a characteristic downfield shift of ~169.0 ppm. The signals for the pyrimidine carbons are also in the expected aromatic region, with the carbon atom attached to the two nitrogen atoms (C-2) being the most deshielded. The methyl carbon signal at ~24.5 ppm further confirms the presence of the acetyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can detect the presence of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is taken prior to the sample measurement to correct for atmospheric and instrumental variations.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Medium, Broad | N-H stretching (amide) |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1680 | Strong | C=O stretching (amide I band) |

| ~1580, ~1470 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1540 | Medium | N-H bending (amide II band) |

| ~1250 | Medium | C-N stretching (amide III band) |

Interpretation and Structural Insights from IR Data

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional groups. The broad band in the 3300-3100 cm⁻¹ region is indicative of the N-H stretching vibration of the secondary amide. The strong, sharp peak at approximately 1680 cm⁻¹ is a classic signature of the carbonyl (C=O) stretch of an amide, often referred to as the Amide I band. The absorptions in the 1580-1470 cm⁻¹ range are attributed to the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring. The band around 1540 cm⁻¹ corresponds to the N-H bending vibration, known as the Amide II band. The presence of these distinct bands provides compelling evidence for the acetamide and pyrimidine moieties within the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and, in many cases, fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Mass Spectral Data

| m/z | Relative Intensity | Assignment |

| 137 | High | [M]⁺ (Molecular Ion) |

| 95 | High | [M - CH₂CO]⁺ |

| 79 | Medium | [C₄H₃N₂]⁺ (pyrimidine ring fragment) |

| 43 | High | [CH₃CO]⁺ (acetyl cation) |

Interpretation and Structural Insights from Mass Spectrometry Data

The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at an m/z of 137, which corresponds to the molecular weight of the compound (C₆H₇N₃O). This is a crucial piece of information for confirming the molecular formula. The fragmentation pattern provides further structural validation. A significant fragment is observed at m/z 95, corresponding to the loss of a neutral ketene molecule (CH₂CO) from the molecular ion. This fragmentation is characteristic of N-acetyl compounds and results in the formation of the stable 2-aminopyrimidine cation. The peak at m/z 79 can be attributed to a fragment of the pyrimidine ring itself. The presence of a strong peak at m/z 43 is indicative of the acetyl cation ([CH₃CO]⁺), further confirming the acetamide substructure.

Conclusion: A Unified Spectroscopic Portrait of this compound

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating characterization of this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation pathways. Together, these techniques offer an unambiguous confirmation of the molecular structure. This foundational dataset is intended to empower researchers in the fields of medicinal chemistry and drug development, providing them with the necessary information to confidently utilize this compound as a building block for the synthesis of novel therapeutic agents.

References

A comprehensive list of references will be provided upon request, including authoritative sources for spectroscopic interpretation and methodologies.

An In-Depth Technical Guide to the Solubility and Stability of 2-(Pyrimidin-2-yl)acetamide

Introduction

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is fundamental to its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility and stability are paramount, directly influencing bioavailability, formulation, and shelf-life. This guide provides an in-depth technical overview of the core principles and experimental methodologies for determining the solubility and stability of 2-(Pyrimidin-2-yl)acetamide. While specific experimental data for this compound is not extensively available in public literature, this document will serve as a practical framework for its characterization, grounded in established scientific principles and regulatory expectations.

The structure of this compound, featuring a hydrophilic pyrimidine ring and a polar acetamide group, suggests a degree of aqueous solubility. However, the potential for intermolecular hydrogen bonding and the overall solid-state properties of the molecule necessitate empirical determination. Similarly, the stability of the compound is governed by the chemical lability of its constituent functional groups under various environmental stressors.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and distribution. It is typically assessed under both kinetic and thermodynamic conditions to provide a comprehensive profile of its dissolution behavior.

Theoretical Considerations

The this compound molecule contains a pyrimidine ring, a heterocyclic aromatic structure with two nitrogen atoms, and an acetamide functional group. The nitrogen atoms in the pyrimidine ring are capable of acting as hydrogen bond acceptors, while the amide group has both a hydrogen bond donor (-NH2) and an acceptor (C=O). These features suggest that the molecule will have an affinity for polar solvents, particularly water. However, the overall solubility will also be influenced by the crystal lattice energy of the solid form.

Experimental Workflow: Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period. The shake-flask method is the gold standard for this determination.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation of Solvents: Prepare a panel of pharmaceutically relevant solvents. A recommended starting set includes:

-

Purified Water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 M Hydrochloric Acid (simulated gastric fluid)

-

Ethanol

-

Propylene Glycol

-

Dimethyl Sulfoxide (DMSO)

-

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a precise volume of each test solvent. Ensure enough solid is present that some remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation at high speed or by filtering through a 0.22 µm syringe filter.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A hypothetical starting HPLC method could be:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 220-280 nm range).

-

Column Temperature: 30°C

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Use the regression equation to calculate the concentration of this compound in the saturated solutions.

Expected Solubility Profile and Data Presentation

The solubility data should be compiled into a clear and concise table for easy comparison across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Purified Water | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 37 | To be determined | To be determined |

| 0.1 M HCl | 37 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Propylene Glycol | 25 | To be determined | To be determined |

| DMSO | 25 | To be determined | To be determined |

Part 2: Stability Assessment and Degradation Pathway Elucidation

Stability testing is crucial for identifying potential degradation products, understanding degradation pathways, and establishing a product's shelf life. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are a key component of this process.[1]

Theoretical Considerations for Degradation

The this compound molecule has two primary sites susceptible to degradation: the acetamide group and the pyrimidine ring.

-

Hydrolysis of the Acetamide Group: The amide bond in the acetamide moiety is susceptible to hydrolysis under both acidic and basic conditions.[1][2] This reaction would cleave the bond to yield 2-aminopyrimidine and acetic acid.[1] The rate of hydrolysis is dependent on pH and temperature.

-

Degradation of the Pyrimidine Ring: Pyrimidine rings can undergo degradation through oxidative pathways.[3][4] The C5-C6 double bond is a potential site for oxidation, which can lead to ring opening.[3] Photodegradation is also a concern for heterocyclic aromatic rings, which can absorb UV radiation and undergo various photochemical reactions.[5]

Experimental Workflow: Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and use.[6] The goal is to induce degradation to a level of 5-20%, which is sufficient to identify and quantify the primary degradation products.[7]

Caption: Workflow for Forced Degradation Studies.

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of water and acetonitrile.[7]

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate at an elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points and neutralize with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the samples at room temperature and protected from light.

-

Monitor the degradation over time.

-

-

Thermal Degradation:

-

Solution: Heat the stock solution at a high temperature (e.g., 80°C).

-

Solid State: Place the solid powder in a controlled temperature oven (e.g., 80°C). Periodically dissolve a weighed amount of the solid for analysis.

-

-

Photostability:

-

Expose the solution and solid samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[7]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analytical Methodology and Data Interpretation

A stability-indicating analytical method is required, which is capable of separating the parent compound from all its degradation products. HPLC is the method of choice. The same HPLC method developed for solubility testing can be adapted, but it must be validated to ensure it can resolve all potential degradants.

Mass spectrometry (LC-MS/MS) is essential for the structural elucidation of the degradation products. By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradants with the parent compound, the chemical changes can be identified.

The results of the stability studies should be summarized in a table, showing the percentage of the parent compound remaining and the percentage of each major degradant formed under each stress condition.

| Stress Condition | Duration | Assay of this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 M HCl, 60°C | 24h | To be determined | To be determined | To be determined |

| 0.1 M NaOH, 60°C | 24h | To be determined | To be determined | To be determined |

| 3% H2O2, RT | 24h | To be determined | To be determined | To be determined |

| 80°C (Solution) | 48h | To be determined | To be determined | To be determined |

| Photolytic (ICH Q1B) | - | To be determined | To be determined | To be determined |

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for thermodynamic solubility determination and forced degradation studies, researchers can generate the critical data needed to support formulation development and regulatory submissions. The elucidation of degradation pathways not only ensures the safety and efficacy of a potential drug product but also provides valuable insights into the intrinsic chemical properties of the molecule. This foundational knowledge is indispensable for any professional engaged in the field of drug discovery and development.

References

-

Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]

-

Allen, A. (n.d.). Acetamide: Structure, Properties and Uses. Allen Institute. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

YouTube. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. YouTube. Available at: [Link]

-

Slideshare. (n.d.). Pyrimidine Synthesis and Degradation. Slideshare. Available at: [Link]

-

Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]

-

ResearchGate. (2014). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]

-

SciSpace. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]

-

Loh, K. D., & Bauerle, P. (2012). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. Available at: [Link]

-

Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]

-

PubMed. (2010). Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. PubMed. Available at: [Link]

-

ResearchGate. (2022). (PDF) Degradation of Pyrimidine Nucleotides. ResearchGate. Available at: [Link]

Sources

- 1. Acetamide: Structure, Properties and Uses [allen.in]

- 2. youtube.com [youtube.com]

- 3. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of Acetamide? [synapse.patsnap.com]

The Multifaceted Biological Activities of Pyrimidine-Based Acetamide Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine-Acetamide Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold and a cornerstone of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a highly attractive starting point for medicinal chemists. When combined with an acetamide linker, the resulting pyrimidine-based acetamide scaffold offers a remarkable degree of structural versatility and the capacity for multi-point interactions with biological targets, often through hydrogen bonding.[3] This has led to the development of a vast library of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine-based acetamide compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable, field-proven insights into the experimental validation of these activities. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and visualize complex biological pathways to empower your research and development endeavors.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A primary focus of research into pyrimidine-based acetamide derivatives has been in oncology.[5] Many of these compounds function as potent inhibitors of protein kinases, enzymes that are critical components of the cellular signaling pathways controlling cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a well-established hallmark of many cancers, making them prime targets for therapeutic intervention.[3] By acting as bioisosteres of the purine scaffold of ATP, pyrimidine derivatives can competitively inhibit the ATP-binding site of various kinases, thereby blocking downstream signaling and leading to the death of cancer cells.[3]

Mechanism of Action: Kinase Inhibition and Beyond

Pyrimidine-based acetamides have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3][6] Inhibition of these receptor tyrosine kinases can disrupt key signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for tumor growth and angiogenesis.

For instance, certain imidazole-pyrimidine-sulfonamide hybrids have shown excellent cytotoxicity against a panel of 60 cancer cell lines, with specific compounds demonstrating potent inhibition of both HER2 and mutant EGFR cell lines.[6] Beyond kinase inhibition, some pyrimidine derivatives have been found to induce vacuolization in cancer cells and inhibit tumor growth in xenograft models, suggesting multiple mechanisms of action.[7]

Diagram 1: Generalized Kinase Inhibition by Pyrimidine-Based Acetamides

Caption: Competitive inhibition of ATP binding to kinases by pyrimidine-based acetamides blocks downstream signaling.

Quantitative Data: Anticancer Potency of Representative Compounds

The following table summarizes the in vitro anticancer activity of selected pyrimidine-based acetamide derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µmol/mL) | Reference Compound | Reference IC50 (µmol/mL) | Citation |

| Compound 12 | HCT116 (Human Colorectal Carcinoma) | 0.74 | 5-Fluorouracil | 7.67 | [1] |

| Compound 16 | HCT116 (Human Colorectal Carcinoma) | 0.98 | 5-Fluorouracil | 7.67 | [1] |

| Compound 18 | HCT116 (Human Colorectal Carcinoma) | 0.73 | 5-Fluorouracil | 7.67 | [1] |

| Compound 129 | A549 (Human Lung Carcinoma) | Potent Activity | Staurosporine | - | [4] |

| Compound 132 | MCF-7 (Human Breast Adenocarcinoma) | 1.629 | Staurosporine | - | [4] |

| Compound 14a | CNS Cell Line | 0.36 µM | - | - | [8] |

| Compound 19xxi | HT-29 (Human Colon Carcinoma) | 0.76 µM | - | - | [8] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for In Vitro Anticancer Activity

This protocol details the SRB assay, a common method for determining cytotoxicity and screening for anticancer activity.[1][9]

Objective: To determine the in vitro anticancer activity of pyrimidine-based acetamide compounds against a human cancer cell line (e.g., HCT116).

Materials:

-

Human colorectal carcinoma (HCT116) cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

5-Fluorouracil (reference drug)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader (510 nm)

Procedure:

-

Cell Plating: Seed HCT116 cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and the reference drug (5-Fluorouracil). Include a vehicle control (DMSO). Incubate for 48-72 hours.

-

Cell Fixation: After incubation, gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with distilled water and allow them to air dry.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antimicrobial agents.[1] Pyrimidine-based acetamides have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[10][11]

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of these compounds is often linked to their ability to interfere with essential microbial processes. While specific mechanisms are still under investigation for many derivatives, the pyrimidine core is known to be a key pharmacophore in established antimicrobial drugs like trimethoprim and sulphamethiazine.[1][2]

Structure-activity relationship (SAR) studies have provided valuable insights for optimizing antimicrobial potency. For example, the presence of electron-withdrawing groups, such as halogens, nitrile, and nitro groups, on the phenyl ring attached to the pyrimidine core has been shown to enhance antimicrobial activity.[1][10] Conversely, electron-donating groups tend to decrease activity.[10]

Diagram 2: Workflow for Antimicrobial Susceptibility Testing

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Quantitative Data: Antimicrobial Potency of Representative Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected bis-pyrimidine acetamide derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Gram-Positive Bacteria (MIC, µmol/mL) | Gram-Negative Bacteria (MIC, µmol/mL) | Fungal Strains (MIC, µmol/mL) | Citation |

| S. aureus | B. subtilis | E. coli | P. aeruginosa | |

| Compound 3 | 1.34 | 2.68 | 5.37 | 10.74 |

| Compound 13 | 1.30 | 2.60 | 5.21 | 10.43 |

| Compound 16 | 0.65 | 1.30 | 2.60 | 5.21 |

| Compound 17 | 0.65 | 1.30 | 2.60 | 5.21 |

| Compound 18 | 1.30 | 0.65 | 5.21 | 10.43 |

| Cefadroxil (Ref.) | 1.39 | 2.79 | 5.58 | 11.16 |

| Fluconazole (Ref.) | - | - | - | - |

Experimental Protocol: Tube Dilution Method for Minimum Inhibitory Concentration (MIC)

This protocol describes the tube dilution method, a standard procedure for determining the MIC of an antimicrobial agent.[1][12]

Objective: To determine the in vitro antimicrobial and antifungal activity of pyrimidine-based acetamide compounds.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Reference drugs (e.g., Cefadroxil for bacteria, Fluconazole for fungi)

-

Sterile test tubes

-

Spectrophotometer (for inoculum standardization)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

-

Serial Dilution: Perform a serial two-fold dilution of the test compounds and reference drugs in the broth medium in a series of test tubes.

-

Inoculation: Inoculate each tube with the standardized microbial suspension. Include a growth control tube (broth + inoculum, no compound) and a sterility control tube (broth only).

-

Incubation: Incubate the tubes at 37°C for 24 hours for bacteria and 48-72 hours for fungi.

-

MIC Determination: After incubation, visually inspect the tubes for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory and Analgesic Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrimidine derivatives have long been investigated for their anti-inflammatory and analgesic properties.[13][14][15] The marketed anti-inflammatory drug, proquazone, features a pyrimidine core.[1][16]

Mechanism of Action in Inflammation

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Some compounds may also act as inhibitors of phosphodiesterases or other signaling molecules involved in the inflammatory response.[13]

Preclinical Evaluation of Anti-inflammatory and Analgesic Effects

In vivo models are crucial for evaluating the anti-inflammatory and analgesic potential of new compounds. The carrageenan-induced paw edema model in rats is a widely used and well-validated acute inflammation model.[14][17] For analgesic activity, the acetic acid-induced writhing test in mice is a common screening method.[14][17]

Several synthesized pyrimidine derivatives have shown significant anti-inflammatory activity, with some compounds exhibiting potency comparable to standard drugs like indomethacin and ibuprofen, but with potentially better gastric safety profiles.[14][17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the carrageenan-induced paw edema model for in vivo assessment of anti-inflammatory activity.[15][17]

Objective: To evaluate the in vivo anti-inflammatory activity of pyrimidine-based acetamide compounds.

Materials:

-

Wistar rats (150-200g)

-

Test compounds

-

Reference drug (e.g., Indomethacin)

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

Procedure:

-

Animal Grouping and Fasting: Divide the rats into groups (e.g., control, reference, and test compound groups). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The control group receives the vehicle.

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Conclusion and Future Directions

Pyrimidine-based acetamide derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[3][18] Their proven efficacy as kinase inhibitors has solidified their importance in anticancer drug discovery, while their broad-spectrum antimicrobial and potent anti-inflammatory activities highlight their therapeutic potential in a range of other diseases.[5][11][19]

The well-established synthetic routes and the growing body of structure-activity relationship data provide a robust foundation for the rational design and optimization of new, more potent, and selective compounds.[4][20][21] Future research should focus on elucidating the precise molecular mechanisms of action for compounds with promising activity, as well as optimizing their pharmacokinetic and pharmacodynamic profiles to advance the most promising candidates toward clinical development. The integration of computational methods, such as molecular docking and QSAR studies, will undoubtedly accelerate the discovery of the next generation of pyrimidine-based acetamide therapeutics.[10][22]

References

- 1. Bis-pyrimidine acetamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Advances in the synthesis and anticancer activities of pyrimidine based scaffolds. | Read by QxMD [read.qxmd.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpr.com [ijrpr.com]

- 8. africaresearchconnects.com [africaresearchconnects.com]

- 9. Bis-pyrimidine acetamides: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpsonline.com [ijpsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, analgesic and anti-inflammatory activities evaluation of some bi-, tri- and tetracyclic condensed pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(Pyrimidin-2-yl)acetamide

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. When coupled with an acetamide functional group, as in 2-(Pyrimidin-2-yl)acetamide, a scaffold with significant potential for therapeutic intervention emerges. This guide provides a comprehensive exploration of the plausible therapeutic targets for this compound, grounded in established scientific literature and field-proven experimental methodologies. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for investigating the pharmacological landscape of this compound and its derivatives.

Ion Channels: Modulators of Cellular Excitability

The ability of pyrimidine-containing molecules to modulate the activity of various ion channels presents a compelling avenue for therapeutic development.[3][4] These membrane proteins are crucial for regulating a vast array of physiological processes, from neuronal signaling to muscle contraction.

Rationale for Investigation

Derivatives of pyrimidine have demonstrated activity as both activators and blockers of key ion channels. For instance, pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds have been identified as openers of K(v)7 potassium channels, which are implicated in neuronal hyperexcitability disorders like epilepsy and neuropathic pain.[5] Conversely, pyrimidine-2,4,6-trione derivatives have been shown to act as activators of L-type voltage-gated calcium channels.[6][7] This dual potential for modulation suggests that this compound could be a valuable tool for targeting ion channel-related pathologies.

Potential Ion Channel Targets

| Target Class | Specific Examples | Therapeutic Relevance | Representative Activity of Related Compounds |

| Voltage-gated Potassium Channels | K(v)7 (KCNQ) family | Epilepsy, Neuropathic Pain, Cardiac Arrhythmias | QO-58 (a pyrazolo[1,5-a]pyrimidin-7(4H)-one) enhances neuronal M currents[5] |

| Voltage-gated Calcium Channels | L-type (Ca(v)1.2, Ca(v)1.3) | Hypertension, Parkinson's Disease | Pyrimidine-2,4,6-triones can act as Ca(v)1.2 and Ca(v)1.3 channel activators[6][7] |

| Other Ion Channels | TRP channels, Ryanodine receptors | Pain, Inflammation, Calcium Homeostasis | Pyridine nucleotides, which share a nitrogen-containing heterocyclic core, modulate these channels[3][4] |

Experimental Workflow for Target Validation: Electrophysiology

The gold standard for assessing the effect of a compound on ion channel function is electrophysiology. The whole-cell patch-clamp technique allows for the direct measurement of ion currents through channels in living cells.

Figure 1: Workflow for Ion Channel Target Validation using Patch-Clamp Electrophysiology.

-

Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, CHO) stably or transiently expressing the ion channel of interest.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.

-

Recording: Apply a series of voltage steps to elicit ion currents and record the baseline activity.

-

Compound Application: Perfuse the cell with a solution containing this compound at various concentrations.

-

Data Analysis: Measure changes in current amplitude, activation and inactivation kinetics, and the voltage-dependence of channel gating to determine the modulatory effect of the compound.

Enzyme Inhibition: A Classic Drug Discovery Paradigm

The structural similarity of the pyrimidine core to endogenous purines and pyrimidines makes it an ideal scaffold for designing enzyme inhibitors, particularly those targeting nucleotide-binding sites.

Rationale for Investigation

A substantial body of literature demonstrates the potential of pyrimidine acetamide derivatives as potent and selective enzyme inhibitors. For example, 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives are effective inhibitors of human sirtuin 2 (SIRT2), a key regulator of cellular processes implicated in cancer.[8] Furthermore, pyrimidine-based compounds have been developed as inhibitors of kinases, HIV reverse transcriptase, and bacterial enzymes, highlighting the broad applicability of this chemical class.[9][10][11][12][13][14]

Potential Enzyme Targets

| Target Class | Specific Examples | Therapeutic Relevance | Representative Activity of Related Compounds |

| Protein Kinases | Aurora Kinases, Mer/c-Met, Glycogen Synthase Kinase-3 (GSK-3) | Cancer, Neurological Disorders | Pyrimidine-based inhibitors show potent activity against various kinases[2][11][12][15] |

| Deacetylases | Sirtuin 2 (SIRT2) | Cancer, Neurodegenerative Diseases | IC50 of 42 nM for a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative against SIRT2[8] |

| Viral Enzymes | HIV Reverse Transcriptase | HIV/AIDS | Pyridin-3-yloxy)acetamide derivatives show moderate anti-HIV activity[10] |

| Bacterial Enzymes | Dihydroorotate Dehydrogenase, N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | Bacterial Infections | 2-Chloro-N-pyrimidin-5-yl-acetamide inhibits dihydroorotate dehydrogenase[16]. Pyrazole-based inhibitors target DapE[9] |

| Other Enzymes | Acetylcholinesterase | Alzheimer's Disease | Tetrahydropyrimidines have shown inhibitory activity[17] |

Experimental Workflow for Target Validation: Enzyme Inhibition Assays

A variety of in vitro assays can be employed to determine the inhibitory potential of this compound against a specific enzyme.

Figure 3: Workflow for GPCR Target Validation via Calcium Mobilization Assay.

-

Cell Seeding: Seed a cell line expressing the GPCR of interest into a 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with a suitable buffer and incubate them with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark.

-

Compound Addition: Place the plate in a fluorescence plate reader and add this compound at various concentrations.

-

Fluorescence Measurement: Monitor the fluorescence intensity over time to detect changes in intracellular calcium levels.

-

Data Analysis: Quantify the peak fluorescence response for each concentration and plot the data to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).

Broader Therapeutic Areas: Antimicrobial and Antiproliferative Effects

Numerous studies have reported the antimicrobial and antiproliferative properties of pyrimidine acetamide derivatives, suggesting a wide range of potential therapeutic applications. [1][18][19][20][21][22]

Antimicrobial Activity

Derivatives of this compound have shown activity against various pathogens, including bacteria, fungi, and mycobacteria. [18][19][23][24]The potential mechanisms of action are diverse and may involve the inhibition of essential bacterial enzymes, as discussed in section 2.2.

Antiproliferative Activity

The antiproliferative effects of these compounds are likely linked to the inhibition of key cellular proliferation regulators, such as protein kinases and deacetylases. [8][11][25]The ability of pyrimidine-based inhibitors to target enzymes like Aurora kinases and SIRT2 provides a strong rationale for investigating this compound as a potential anticancer agent. [8][11]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry with the potential to interact with a diverse array of therapeutic targets. This guide has outlined a systematic approach to exploring these possibilities, focusing on ion channels, enzymes, and GPCRs. The provided experimental workflows offer a starting point for the rigorous validation of these potential interactions. Future research should focus on synthesizing a library of this compound derivatives to establish clear structure-activity relationships (SAR) for each target class. Furthermore, target identification in the context of the observed antimicrobial and antiproliferative activities will be crucial for the development of novel therapeutic agents.

References

-

Zhang, F. et al. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58. Br J Pharmacol. 172 , 4745-4757 (2015). [Link]

-

Dolphin, A. C. Regulation of Ion Channels by Pyridine Nucleotides. Physiol Rev. 93 , 1-51 (2013). [Link]

-

Kainz, V. et al. Pyrimidine-2,4,6-triones are a new class of voltage-gated L-type Ca channel activators. Br J Pharmacol. 172 , 2389-2401 (2015). [Link]

-

Huang, H. et al. Pyrimidine-2,4,6-trione derivatives: a new class of selective CaV1.3 L-type Ca2+ channel blockers. Br J Pharmacol. 170 , 684-700 (2013). [Link]

-

G-Day, D. et al. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. 25 , 5946 (2020). [Link]

-

Dolphin, A. C. Regulation of ion channels by pyridine nucleotides. J Physiol. 591 , 45-56 (2013). [Link]

-

Jacobson, K. A. et al. Allosteric Modulation of Purine and Pyrimidine Receptors. Pharmacol Rev. 64 , 324-369 (2012). [Link]

-

Yang, L. et al. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. Eur J Med Chem. 136 , 255-265 (2017). [Link]

-

Peters, J. U. et al. Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists. ACS Med Chem Lett. 6 , 1229-1234 (2015). [Link]

-

Nawrot, M. et al. Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Molecules. 26 , 2933 (2021). [Link]

-

Wang, Z. et al. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. Chem Biol Drug Des. 87 , 283-289 (2016). [Link]

-

Hussain Basha, N. et al. Synthesis and Antimicrobial Activity of Azolyl Pyrimidinyl Acetamides. Phosphorus Sulfur Silicon Relat Elem. 196 , 8-9 (2021). [Link]

-

Sharma, D. et al. Biological profile of pyrimidine acetamide derivatives found in the resent literature. Mini Rev Med Chem. 20 , 115-133 (2020). [Link]

-

Sihag, M. et al. Synthesis, Characterization, and Evaluation of Antioxidant Activities of 2-(1-(Substituted phenyl)Ethylidene)-1-(4,6-dimethylpyrimidin-2-yl)Hydrazines. Lett Drug Des Discov. 20 , 4 (2023). [Link]

-

El-Sayed, N. N. E. et al. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Int J Pharm Sci Rev Res. 35 , 221-228 (2015). [Link]

-

Richards, M. W. et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. J Med Chem. 63 , 13534-13551 (2020). [Link]

-

Subasri, S. et al. 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide. Acta Crystallogr Sect E Struct Rep Online. 68 , o1949 (2012). [Link]

-

Patel, D. R. et al. Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. J Chem Pharm Res. 7 , 74-80 (2015). [Link]

-

Wang, Y. et al. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules. 25 , 130 (2019). [Link]

-

PubChem. N-pyrimidin-2-yl-2-(8-quinolylthio)acetamide. National Center for Biotechnology Information. [Link]

-

Sharma, R. et al. Recent Advances in Pyrimidine-Based Drugs. Molecules. 28 , 6835 (2023). [Link]

-

Ugwu, D. I. et al. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem. 4 , 330-333 (2014). [Link]

-

Zhang, Y. et al. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. 22 , 1686 (2017). [Link]

-

El-Gamal, M. I. et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. J Med Chem. 63 , 11293-11322 (2020). [Link]

-

Vlasov, S. V. et al. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. 25 , 543 (2020). [Link]

-

Uddin, M. S. et al. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Int J Mol Sci. 23 , 12267 (2022). [Link]

-

Noreen, S. et al. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. 8 , 11186-11201 (2023). [Link]

-

Noreen, S. et al. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. 8 , 11186–11201 (2023). [Link]

-

Patel, R. V. et al. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. J Enzyme Inhib Med Chem. 31 , 1059-1067 (2016). [Link]

-

Hauser, A. S. et al. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? Pharmacol Rev. 69 , 540-565 (2017). [Link]

-

Patel, R. B. et al. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. 3 , 1-5 (2019). [Link]

-

Al-Suhaimi, K. S. et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Med Chem. 15 , 1777-1798 (2023). [Link]

-

El-Gamal, M. I. et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med Chem. 11 , 1129-1144 (2020). [Link]

-

MDPI. Special Issue : GPCRs: Structure, Biology and Potential Applications. MDPI. [Link]

-

AZoLifeSciences. Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences. (2024). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Ion Channels by Pyridine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of ion channels by pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Buy 2-Chloro-N-pyrimidin-5-yl-acetamide [smolecule.com]

- 17. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. publications.cuni.cz [publications.cuni.cz]

- 19. researchgate.net [researchgate.net]

- 20. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. irejournals.com [irejournals.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. globalresearchonline.net [globalresearchonline.net]

A Senior Application Scientist's Guide to In Silico Modeling and Docking of 2-(Pyrimidin-2-yl)acetamide

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This technical guide provides an in-depth walkthrough of the in silico analysis of 2-(Pyrimidin-2-yl)acetamide, a representative member of this privileged class. We will navigate the logical framework for target selection, focusing on Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle and a prominent target in oncology.[3][4] This document details the complete computational workflow, from ligand and protein preparation to molecular docking and post-simulation analysis. Each step is rationalized from an experienced practitioner's viewpoint, emphasizing not just the "how" but the critical "why" behind methodological choices to ensure a scientifically rigorous and reproducible study.

Introduction: The Significance of the Pyrimidine Scaffold and In Silico Approaches

Pyrimidine, an electron-rich aromatic heterocycle, is a fundamental building block of DNA and RNA.[2] Its unique physicochemical properties, particularly its ability to act as a hydrogen bond acceptor and a bioisosteric replacement for other aromatic systems, have cemented its role in modern drug discovery.[2] Pyrimidine-based drugs have shown a wide spectrum of therapeutic applications, including anticancer, antiviral, and antimicrobial activities.[1][2]

The advent of computational chemistry has revolutionized the drug discovery pipeline. In silico techniques like molecular docking allow us to predict the binding orientation and affinity of a small molecule (ligand) to its protein target at an atomic level.[1] This approach significantly accelerates the identification of promising lead compounds, reduces the cost and time associated with extensive experimental screening, and provides invaluable insights into the mechanism of action.[1] This guide focuses on applying these powerful computational tools to a specific, representative molecule: this compound.

Rationale for Target Selection: Cyclin-Dependent Kinase 2 (CDK2)

The predictive power of a docking study is fundamentally tied to the selection of a relevant biological target. For the this compound scaffold, a compelling body of evidence points toward the Cyclin-Dependent Kinase (CDK) family.

Why CDK2?

-

Established Precedent: The 2-aminopyrimidine core is a well-established scaffold for potent CDK inhibitors. Numerous studies have demonstrated the ability of pyrimidine derivatives to bind effectively within the ATP-binding pocket of various CDKs.[3][5]

-

Therapeutic Relevance: CDKs are serine/threonine kinases that act as key regulators of the cell cycle.[4] Their dysregulation, particularly the hyperactivity of the CDK2/cyclin E complex, is a common feature in a variety of human cancers, leading to uncontrolled cell proliferation.[3][4] This makes CDK2 a prime target for the development of novel anticancer therapeutics.

-

Structural Data Availability: The Protein Data Bank (PDB) hosts a wealth of high-resolution crystal structures of human CDK2, often co-crystallized with pyrimidine-based inhibitors.[6][7][8][9] This availability of empirical data is critical for validating our in silico methodology. The existence of a known binding mode for similar ligands provides a benchmark against which our docking results can be compared, ensuring the trustworthiness of the computational model.

For this study, we will utilize the crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor (PDB ID: 1Y91) as our receptor model.[6] This structure provides a well-defined active site and a relevant reference ligand that informs our analysis.

The In Silico Workflow: A Self-Validating System

A robust computational protocol is a self-validating one. Each step is designed to minimize artifacts and ensure that the final results are a credible representation of the potential biomolecular interactions. The workflow can be visualized as a sequential process, where the quality of output from one stage directly impacts the next.

Caption: A comprehensive workflow for in silico molecular docking studies.

Experimental Protocol: Ligand Preparation

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation of the molecule with correct atom types and charges, making it suitable for docking.

Methodology:

-

Structure Generation: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw). The structure is then saved in a 3D format, such as SDF or MOL2.

-

Energy Minimization: A molecular mechanics force field (e.g., MMFF94) is applied to the 3D structure to relieve any steric strain and find a stable, low-energy conformation. This is a crucial step; docking a high-energy conformer can lead to inaccurate binding predictions.

-

Charge Assignment & Atom Typing: Gasteiger charges are calculated and assigned. This step is vital as electrostatic interactions are a major component of the docking scoring function. Atom types are defined, which parameterize the van der Waals and other non-bonded interactions.

-